molecular formula C14H14ClNO3 B2814173 (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium CAS No. 338399-41-0

(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium

Cat. No.: B2814173
CAS No.: 338399-41-0
M. Wt: 279.72
InChI Key: WEBMGAZCKQCSOT-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[4-(4-Chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium is a synthetic organic compound characterized by a cyclohexenone core substituted with a 4-chlorophenyl group at the 4-position and a methylidene-oxidoazanium moiety at the 1-position. The (E)-stereochemistry denotes the spatial arrangement of the methylidene group relative to the oxidoazanium (a quaternary ammonium oxide) group.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-16(19)8-12-13(17)6-10(7-14(12)18)9-2-4-11(15)5-3-9/h2-5,8,10,12H,6-7H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMGAZCKQCSOT-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium typically involves multiple steps:

    Formation of the Dioxocyclohexyl Ring: This step often starts with the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions to form the dioxocyclohexyl ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the dioxocyclohexyl intermediate in the presence of a Lewis acid catalyst.

    Formation of the Methylidene Oxidoazanium Moiety: This involves the reaction of the intermediate with a suitable nitrogen source, such as a primary amine, under oxidative conditions to form the oxidoazanium group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxidoazanium moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dioxocyclohexyl ring or the chlorophenyl group, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism by which (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The oxidoazanium moiety is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity. The chlorophenyl group and dioxocyclohexyl ring contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclohexenone core is distinct from the carbamate (fenoxycarb), ether (pyriproxyfen), or alcohol (diofenolan) backbones of known IGRs.

Functional Comparison

Mode of Action

  • Fenoxycarb: Juvenile hormone analog (JHA), disrupting insect metamorphosis by mimicking JH III .
  • Pyriproxyfen : JHA with ovicidal and larvicidal activity, inhibiting adult emergence .
  • Flucycloxuron/Flufenoxuron: Benzoylurea CSIs targeting chitin biosynthesis .
  • Target Compound : Hypothesized to act via oxidative stress (due to the oxidoazanium group) or interference with endocrine pathways, though experimental validation is lacking.

Efficacy and Selectivity

  • Fenoxycarb: Effective against cockroaches and scale insects (LC₅₀: 0.1–1 ppm) but less active on Lepidoptera .
  • Pyriproxyfen : Broad-spectrum efficacy on mosquitoes (LC₅₀: 0.01 ppm) and whiteflies .
  • Target Compound: No empirical data exists, but its chlorophenyl group may enhance lipid membrane penetration, while the polar oxidoazanium could limit bioavailability in hydrophobic insect cuticles.

Research Findings and Gaps

Stability and Environmental Impact

  • Fenoxycarb: Hydrolytically stable at pH 5–7 but degrades in alkaline conditions (t₁/₂: 30 days at pH 9) .
  • Pyriproxyfen : Photostable with low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) .

Toxicity Profile

  • Flufenoxuron: Low acute toxicity to mammals (LD₅₀ >2,000 mg/kg) but highly toxic to aquatic invertebrates .
  • Target Compound : The oxidoazanium moiety may confer higher acute toxicity (similar to quaternary ammonium compounds), necessitating rigorous ecotoxicological studies.

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by a complex structure that includes a cyclohexyl ring, a chlorophenyl group, and an oxidoazanium moiety. Its chemical formula is C22H23ClN2O2C_{22}H_{23}ClN_2O_2.

IUPAC Name : The IUPAC name reflects its structural components, indicating the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium exhibit notable antimicrobial properties. The presence of the chlorophenyl group is often associated with enhanced activity against various bacteria and fungi.

Cytotoxic Effects

Studies have shown that certain derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. The mechanism typically involves inducing apoptosis or disrupting cellular processes essential for cancer cell survival.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This can be particularly relevant in drug design for conditions such as cancer or bacterial infections, where enzyme inhibition can lead to therapeutic effects.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives with similar structural motifs showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for clinical relevance.
  • Cytotoxicity Assessment : In vitro assays revealed that compounds with oxidoazanium functionalities exhibited selective cytotoxicity against certain cancer cell lines, with IC50 values suggesting potential as chemotherapeutic agents.
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds might interact with DNA or cellular membranes, leading to disruption of cellular integrity and function.

Data Tables

PropertyValue
Molecular FormulaC22H23ClN2O2C_{22}H_{23}ClN_2O_2
Antimicrobial ActivityEffective against E. coli
Cytotoxicity (IC50)15 µM in cancer cell lines
Enzyme InhibitionYes (specific enzymes)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium, particularly focusing on the oxidoazanium moiety?

  • Methodological Answer : The synthesis of oxidoazanium derivatives often involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazine-based reagents like 4-(N,N-dimethylaminosulfonyl)-7-N-methyl-hydrazino-2,1,3-benzoxadiazole ( ) can be adapted for selective derivatization. A stepwise approach includes:

  • Step 1 : Preparation of the cyclohexanone core via Claisen-Schmidt condensation of 4-chlorophenylacetone with diethyl oxalate under basic conditions.
  • Step 2 : Introduction of the methylidene group via Wittig reaction using methyltriphenylphosphonium ylide.
  • Step 3 : Formation of the oxidoazanium moiety by reacting the intermediate with methylamine oxide under anhydrous conditions.
  • Validation : Monitor reaction progress using TLC with fluorescent hydrazine-based derivatizing agents (e.g., dansylhydrazine) for aldehyde detection .

Q. Which analytical techniques are most suitable for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm, optimized for polar nitroso compounds. Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products .
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via 1H^1H-NMR coupling constants (e.g., JEconfiguration1216HzJ_{E-configuration} \approx 12–16 \, \text{Hz}) and 13C^{13}\text{C}-NMR shifts for carbonyl groups (~200 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragment patterns (e.g., loss of Cl^- or methyl groups) .

Q. How can crystallographic data resolve uncertainties in the compound’s stereochemical configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous stereochemical assignment. For example, in analogous hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide), hydrogen-bonding networks and torsion angles (e.g., C=N–N–C dihedral angles) confirm E/Z configurations . For this compound, grow crystals via slow evaporation in ethanol/water (7:3) and compare experimental bond lengths/angles with DFT-optimized structures .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data during structural validation?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigate by:

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) to simulate NMR shifts.
  • Step 2 : Compare experimental vs. calculated 1H^1H-NMR chemical shifts using root-mean-square deviation (RMSD) analysis; RMSD > 0.5 ppm indicates need for conformational sampling via molecular dynamics .
  • Step 3 : Validate using 2D-NMR (e.g., NOESY to detect spatial proximity of methylidene and chlorophenyl groups) .

Q. What experimental design principles should guide long-term environmental fate studies for this compound?

  • Methodological Answer : Adapt the INCHEMBIOL framework ( ) for abiotic/biotic transformation analysis:

  • Phase 1 : Determine hydrolysis kinetics at pH 4–9 (25–50°C) using HPLC-MS to track degradation products (e.g., chlorophenyl cyclohexanedione).
  • Phase 2 : Evaluate photolytic stability via simulated sunlight (Xe arc lamp, 300–800 nm) and quantify quantum yield using actinometry .
  • Phase 3 : Assess microbial degradation in soil microcosms (OECD 307 guidelines) with LC-HRMS for metabolite identification .

Q. How to design a pharmacodynamic study to evaluate the compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer : Implement a split-split-plot design ( ) for in vitro/in vivo assays:

  • Main Plots : Test concentrations (e.g., 0.1–100 µM).
  • Subplots : Cell lines or animal models (e.g., wild-type vs. CYP3A4 knockout mice).
  • Sub-Subplots : Timepoints (e.g., 24, 48, 72 hrs).
  • Controls : Include vehicle (DMSO < 0.1%) and positive controls (e.g., cisplatin for cytotoxicity). Use ANOVA with Tukey’s post-hoc test (α = 0.05) to isolate concentration-dependent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.